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Compound of Interest

Compound Name: 3-Amino-3-phenylpropanamide

Cat. No.: B15257655

Get Quote

Executive Summary
3-Amino-3-phenylpropanamide (CAS: 57528-64-0), often referred to as

-phenyl-

-alanine amide, represents a critical junction in modern medicinal chemistry. Unlike its

-amino acid counterparts, this

-amino acid derivative introduces an additional methylene group into the peptide backbone,
conferring unique proteolytic stability and the ability to form distinct secondary structures
(foldamers). Furthermore, its bifunctional nature (primary amine and primary amide) makes it
an ideal precursor for the diversity-oriented synthesis of nitrogen-rich heterocycles, including

-lactams and dihydropyrimidinones.

This guide provides validated protocols for utilizing 3-Amino-3-phenylpropanamide in Solid-

Phase Peptide Synthesis (SPPS) and Heterocyclic Scaffold Construction, targeting researchers

in drug discovery and structural biology.
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Technical Specifications & Handling
Before initiating synthesis, ensure the starting material meets the following physicochemical

standards.

Property Specification

IUPAC Name 3-amino-3-phenylpropanamide

CAS Number 57528-64-0

Molecular Formula

Molecular Weight 164.21 g/mol

Solubility
Soluble in Methanol, DMSO, DMF; Slightly

soluble in Water.

pKa (Calculated) Amine: ~9.2

Storage
2–8°C, under inert atmosphere

(Argon/Nitrogen). Hygroscopic.

Chirality

Available as Racemic, (R)-, or (S)- enantiomers.

(Note: Drug development typically requires

>99% ee (S)- or (R)- forms).

Application I: -Peptide Foldamers via Solid-Phase
Synthesis
Rationale
Incorporating 3-Amino-3-phenylpropanamide into peptide sequences creates "hybrid

peptides." The extra carbon atom in the backbone prevents standard proteases (like trypsin or

chymotrypsin) from cleaving the amide bond, significantly extending the plasma half-life of

therapeutic candidates. Furthermore,

-amino acids induce the formation of stable helices (e.g., 14-helix) distinct from the canonical

-helix.
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Workflow Visualization
The following diagram illustrates the critical decision points in synthesizing

-peptides using this building block.
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Figure 1: Optimized SPPS workflow for

-amino acid incorporation. Note the requirement for stronger activation reagents (HATU) due to
steric hindrance.

Protocol: Fmoc-SPPS Incorporation
Reagents:

Resin: Rink Amide MBHA resin (low loading: 0.4–0.6 mmol/g recommended to prevent

aggregation).

Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) and HOAt.

Base: DIEA (N,N-Diisopropylethylamine).

Solvent: Anhydrous DMF.

Step-by-Step Procedure:

Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes.

Fmoc Deprotection (Resin): Treat with 20% piperidine in DMF (
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min). Wash with DMF (

min).

Activation:

Dissolve Fmoc-3-amino-3-phenylpropanamide (3.0 eq relative to resin loading) in

minimum DMF.

Add HATU (2.9 eq) and HOAt (3.0 eq).

Add DIEA (6.0 eq) immediately prior to adding to the resin.

Expert Insight:

-amino acids are sterically bulkier and react slower than

-amino acids. Pre-activation for 2 minutes is crucial.

Coupling: Shake the reaction vessel at room temperature for 2 to 4 hours. Monitor via Kaiser

test (ninhydrin). If the test is positive (blue beads), re-couple using PyAOP.

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent

deletion sequences.

Cleavage: Treat resin with TFA/Triisopropylsilane/Water (95:2.5:2.5) for 3 hours. Precipitate

in cold diethyl ether.

Application II: Heterocyclic Scaffold Construction
(Dihydropyrimidinones)
Rationale
3-Amino-3-phenylpropanamide serves as a bifunctional N-C-C-N dinucleophile. It can react

with aldehydes to form hexahydropyrimidines or, under oxidative/dehydrative conditions,

dihydropyrimidinones. These scaffolds are pharmacophores in calcium channel blockers and

antihypertensive agents.[1]

Mechanism Visualization
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This pathway describes the cyclocondensation reaction (Modified Biginelli/Mannich type).
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Figure 2: Cyclocondensation pathway for pyrimidine scaffold generation.

Protocol: Synthesis of 2-Substituted-4-phenyl-
hexahydropyrimidin-4-one
Reagents:

3-Amino-3-phenylpropanamide (1.0 eq)

Benzaldehyde derivative (1.1 eq)

p-Toluenesulfonic acid (p-TSA) (10 mol%)

Ethanol (Absolute)
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Step-by-Step Procedure:

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-3-
phenylpropanamide (1 mmol, 164 mg) in 5 mL of absolute ethanol.

Addition: Add the aryl aldehyde (1.1 mmol) and catalytic p-TSA (17 mg).

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase:

DCM/MeOH 95:5).

Work-up:

Cool the reaction to room temperature.[2]

If a precipitate forms, filter and wash with cold ethanol.

If no precipitate, evaporate solvent under reduced pressure and recrystallize from

Ethanol/Ether.

Characterization: The product typically shows a distinct amide carbonyl peak in IR (~1660

cm⁻¹) and the disappearance of the aldehyde proton in ¹H NMR.

Quality Control & Analytical Standards
To ensure data integrity in drug development, the following analytical parameters must be

verified.

Method Parameter Acceptance Criteria

HPLC Purity (210 nm & 254 nm) > 98.0% Area

Chiral HPLC Enantiomeric Excess (ee)
> 99.0% (for asymmetric

synthesis)

¹H NMR Residual Solvent < 0.5% wt/wt

LC-MS Mass Accuracy 5 ppm of calculated mass
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Troubleshooting Tip:

Issue: Low coupling efficiency in SPPS.

Root Cause:[3] Aggregation of the

-peptide backbone.

Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to

50°C (microwave-assisted).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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